(2-Isothiocyanatopropyl)benzene

Description

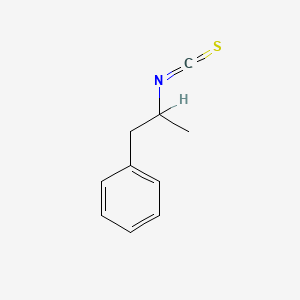

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRLUUCCIMVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936650 | |

| Record name | (2-Isothiocyanatopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16220-05-6 | |

| Record name | (2-Isothiocyanatopropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16220-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amphetamine isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016220056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Isothiocyanatopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylphenethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPHETAMINE ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6SN3Y72K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Quantum Chemical Investigations of 2 Isothiocyanatopropyl Benzene

Theoretical Frameworks and Methodologies Applied

A variety of theoretical frameworks and methodologies have been utilized to model (2-Isothiocyanatopropyl)benzene, allowing for a detailed analysis of its chemical behavior at the molecular level. These studies form a foundational understanding of the compound's structure-activity relationships.

Density Functional Theory (DFT) Studies: BLYP and B3LYP Methods

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the BLYP and B3LYP functionals have been employed to carry out optimizations of the molecule. ingentaconnect.comresearchgate.netresearchgate.netresearchgate.netkastamonu.edu.tr These methods, which include approximations for the exchange and correlation energies, are well-established for their balance of computational cost and accuracy in predicting molecular properties. The choice of the B3LYP functional, a hybrid method that incorporates a portion of exact exchange from Hartree-Fock theory, is particularly noted for its utility in these calculations. orientjchem.org

Hartree-Fock (HF) Level Calculations

In addition to DFT methods, this compound has been studied using Hartree-Fock (HF) level calculations. ingentaconnect.comresearchgate.net The HF method, being an ab initio approach, provides a fundamental starting point for understanding the electronic structure of the molecule, although it does not account for electron correlation to the same extent as DFT methods. orientjchem.org Quantum-mechanical calculations have been performed using the HF method to explore the molecular characteristics of this compound. ingentaconnect.comresearchgate.net

Application of Various Basis Sets

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. For the study of this compound, a range of basis sets has been applied to achieve a balance between computational efficiency and the precision of the results. These include the minimal STO-3G basis set, as well as the more flexible Pople-style basis sets such as 6-31G, 6-31G*, 6-31G, 6-31+G , and 6-31++G**. ingentaconnect.comresearchgate.netkastamonu.edu.tr The use of polarization (e.g., * and **) and diffuse functions (e.g., + and ++) allows for a more accurate description of the electron distribution, particularly in systems with heteroatoms and potential for weak interactions.

Exchange and Correlation Contributions in Electronic Structure Calculations

A key aspect of the DFT studies on this compound involves the inclusion of exchange and correlation contributions. ingentaconnect.comresearchgate.netresearchgate.netresearchgate.netkastamonu.edu.trorientjchem.org The BLYP functional combines the Becke exchange functional with the Lee-Yang-Parr correlation functional, while the B3LYP functional is a hybrid that mixes in a component of exact Hartree-Fock exchange. These contributions are crucial for accurately modeling the electronic interactions within the molecule and are fundamental to the reliability of the calculated properties.

Molecular Structure Optimization and Conformational Analysis

Understanding the three-dimensional structure of this compound is essential for comprehending its chemical reactivity and biological activity. Computational methods have been employed to determine the most stable conformations of this molecule.

Geometry Optimizations of this compound

Geometry optimizations for this compound have been systematically carried out using both DFT (B3LYP and BLYP) and HF methods. ingentaconnect.comresearchgate.netorientjchem.org These calculations aim to find the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule. The optimizations were performed in the gas phase at a standard temperature of 298 K. ingentaconnect.comresearchgate.netkastamonu.edu.tr The resulting optimized geometry provides valuable information on bond lengths, bond angles, and dihedral angles.

Energetic Analysis of Conformational Isomers

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers, each with a distinct energy. The primary sources of conformational isomerism are the rotations around the Cα-Cβ bond of the propyl chain and the C-N bond of the isothiocyanate group.

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding single-point energies, a detailed map of conformational space can be generated. The stationary points on the PES correspond to stable conformers (local minima) and transition states (saddle points).

Table 1: Representative Conformational Energy Analysis (Hypothetical) This table is illustrative, based on typical energy differences found in similar molecules.

| Conformer | Dihedral Angle 1 (C-C-C-N) | Dihedral Angle 2 (C-C-N-C) | Relative Energy (ΔE, kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 |

| B | ~60° (gauche) | ~180° (anti) | 1.5 |

| C | ~180° (anti) | ~90° (skew) | 2.8 |

Electronic Structure and Reactivity Descriptors

The distribution of electrons within the this compound molecule governs its electrostatic potential and is fundamental to its reactivity. The isothiocyanate group (-N=C=S) is highly polar, leading to a non-uniform charge distribution.

Theoretical methods provide several schemes to partition the total electron density and assign partial atomic charges. Common methods include Mulliken Population Analysis (MPA), Natural Population Analysis (NPA) within the Natural Bond Orbital (NBO) framework, Hirshfeld, and CHELPG (Charges from Electrostatic Potentials Grid based method). While the absolute values of the charges can vary significantly with the method chosen, the trends are generally consistent.

Calculations would show a significant negative charge on the nitrogen and sulfur atoms due to their high electronegativity. The central carbon of the isothiocyanate group would carry a partial positive charge, making it an electrophilic center. The benzene (B151609) ring exhibits a characteristic pattern of alternating charges on its carbon atoms due to the electronic nature of the alkyl substituent. chemrxiv.org The electron density map would visually confirm these findings, showing high electron density localized around the N and S atoms and delocalized π-electron density across the aromatic ring. researchgate.net

Computational software can readily calculate the dipole moment for the optimized geometry of the molecule. The magnitude and direction of the dipole moment are critical for understanding intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (where the N or S atoms can act as acceptors). It also influences the molecule's solubility in polar versus non-polar solvents and its interaction with biological receptors, which often have specific electrostatic environments. nih.gov The calculated dipole moment for different conformers would vary, and the experimentally observable value would be an average over the populated conformational states.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be located primarily on the electron-rich benzene ring and the sulfur atom. The LUMO is likely centered on the electrophilic carbon atom of the isothiocyanate group and the anti-bonding π* orbitals of the N=C=S moiety.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Chemical Hardness (η) and Softness (S): These are related concepts derived from the HOMO-LUMO gap. Chemical hardness (η ≈ (E_LUMO - E_HOMO)/2) measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Softness (S = 1/η) is the reciprocal of hardness.

Electrophilicity Index (ω): This index (ω = μ²/2η, where μ is the chemical potential, μ ≈ (E_HOMO + E_LUMO)/2) quantifies the electrophilic power of a molecule. Isothiocyanates are known electrophiles, and this index provides a quantitative measure of this characteristic. mdpi.com

DFT calculations have been used to determine these parameters for various isothiocyanates, showing their utility as antioxidants and their reactivity profiles. researchgate.netcore.ac.uk

Table 2: Representative FMO and Reactivity Descriptor Data for Isothiocyanates (Calculated using DFT) Data is representative of typical values for isothiocyanates and may not be exact for the specified compound.

| Parameter | Value | Significance |

|---|---|---|

| E_HOMO | ~ -7.0 eV | Electron-donating ability |

| E_LUMO | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Kinetic stability, reactivity |

| Chemical Hardness (η) | ~ 2.75 eV | Resistance to electron cloud distortion |

Computational chemistry allows for the accurate prediction of various thermochemical parameters that describe the stability and energetics of a molecule. These include:

Heat of Formation (ΔHf°): The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf°): Incorporates both enthalpy and entropy, providing a measure of thermodynamic stability under standard conditions.

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond homolytically. BDE values are crucial for predicting reaction mechanisms, especially those involving radical pathways. For instance, the C-H bond BDEs on the propyl chain can indicate susceptibility to hydrogen atom abstraction, a key step in antioxidant activity. core.ac.uk

Furthermore, reaction energy profiles for potential reactions, such as addition to the C=N bond or hydrolysis, can be calculated. These profiles map the energy of the system along a reaction coordinate, identifying the energies of reactants, transition states, intermediates, and products. The activation energy (the difference in energy between the reactants and the transition state) derived from this profile is essential for predicting reaction rates.

Table 3: Representative Bond Dissociation Enthalpy (BDE) for Isothiocyanates Values are based on DFT calculations for similar structures. core.ac.uk

| Bond | Approximate BDE (kcal/mol) | Significance |

|---|---|---|

| Cα-H | ~86 | Susceptibility to hydrogen abstraction |

| Cβ-H | ~90 | Relative strength of C-H bonds |

Vibrational and Nuclear Magnetic Resonance Spectroscopic Parameters (Theoretical)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and structural elucidation of molecules.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and their corresponding intensities. For this compound, the most characteristic vibration would be the strong, asymmetric stretching mode of the -N=C=S group, typically appearing in the infrared (IR) spectrum in the 2050-2150 cm⁻¹ region. cdnsciencepub.com Other predictable frequencies include C-H stretches of the aromatic ring and alkyl chain, and aromatic ring bending modes. Comparing the calculated spectrum with an experimental one can confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemaxon.com These calculations provide predicted ¹H and ¹³C NMR spectra. For this compound, distinct signals would be predicted for the aromatic protons, the protons on the propyl chain (CH and CH₂), and the methyl protons. Similarly, unique ¹³C chemical shifts would be calculated for each carbon atom, with the carbon of the isothiocyanate group being particularly downfield due to its electrophilic nature. The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers. chemaxon.commdpi.com

Theoretical Infrared (IR) Vibrational Frequency Calculations

The theoretical calculation of IR vibrational frequencies is a standard computational practice used to predict the characteristic vibrational modes of a molecule. These calculations, often performed using DFT methods, can aid in the interpretation of experimental IR spectra by providing a basis for peak assignment. For a molecule like this compound, theoretical calculations would be expected to reveal characteristic frequencies for the isothiocyanate (-N=C=S) group, the propyl chain, and the benzene ring. Despite the existence of general knowledge on the vibrational modes of benzene and isothiocyanates, specific calculated frequency tables for this compound are not available in the surveyed literature.

Nuclear Shielding Parameters (σiso, σaniso, Δσ) Using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. imist.magaussian.com These calculations provide theoretical predictions of chemical shifts (δ), which are fundamental parameters in NMR spectroscopy. The isotropic shielding (σiso), anisotropic shielding (σaniso), and the shielding anisotropy (Δσ) are key parameters obtained from GIAO calculations that offer deep insight into the electronic environment of each nucleus. For this compound, GIAO calculations would be invaluable for assigning the ¹H and ¹³C NMR spectra and understanding the electronic effects of the isothiocyanatopropyl substituent on the benzene ring. While general ¹H and ¹³C NMR chemical shift ranges for aromatic and alkyl protons are well-established, specific GIAO-calculated shielding parameters for this particular molecule are not documented. pdx.eduorganicchemistrydata.orglibretexts.org

Correlation of Theoretical Parameters with Experimental Data

A crucial step in computational chemistry studies is the correlation of theoretically calculated parameters with experimental data. This comparison serves to validate the computational model and level of theory used. For instance, calculated IR frequencies are often scaled to better match experimental spectra, and a linear correlation between calculated and experimental NMR chemical shifts is typically sought to confirm structural assignments. imist.ma In the absence of published computational data for this compound, such a correlation cannot be performed.

Computational Modeling of Intermolecular Interactions

The study of intermolecular interactions is critical for understanding how molecules behave in condensed phases and interact with other materials. Computational modeling provides a molecular-level view of these interactions.

Investigation of Interactions with Nanomaterials (e.g., Carbon Nanotubes, SWCNT, DWCNT)

The interaction of aromatic molecules with carbon nanotubes has been a subject of considerable research interest. rsc.org Studies on benzene and its derivatives have shown that these molecules can be adsorbed onto the surface of single-walled carbon nanotubes (SWCNTs) and double-walled carbon nanotubes (DWCNTs). researchgate.net The primary interaction mechanism is often found to be π-π stacking between the benzene ring and the graphitic surface of the nanotube. rsc.org While these studies provide a framework for how this compound might interact with carbon nanotubes, specific computational models and detailed findings for this compound are not available.

Adsorption Energy Studies and Binding Mechanisms

Adsorption energy calculations are used to quantify the strength of the interaction between a molecule and a surface. These studies can reveal the most stable adsorption geometries and provide insights into the binding mechanism. For benzene on carbon nanotubes, adsorption is typically characterized as physisorption. researchgate.net It would be of significant interest to determine the adsorption energy of this compound on various nanomaterials and to understand how the isothiocyanatopropyl group influences the binding. However, specific adsorption energy data and detailed binding mechanism studies for this compound are currently unavailable in the scientific literature.

Synthetic Methodologies and Chemical Transformations of 2 Isothiocyanatopropyl Benzene

Strategies for Isothiocyanate Moiety Introduction

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. Several reliable methods have been developed, each with its own advantages and limitations regarding reaction conditions, substrate scope, and reagent toxicity.

Desulfuration of Dithiocarbamate (B8719985) Salts from Primary Amines and Carbon Disulfide

A prevalent and widely used method for synthesizing isothiocyanates involves a two-step, one-pot reaction. organic-chemistry.orgthieme-connect.com The initial step is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. nih.govnih.gov This intermediate is then subjected to desulfuration to yield the final isothiocyanate product. nih.govnih.gov

The general mechanism begins with the nucleophilic attack of the primary amine on the carbon of CS₂, followed by deprotonation by a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate, to form the dithiocarbamate salt. nih.govrsc.org This salt can then be treated with a desulfurating agent. nih.gov The choice of base can be crucial, with some protocols favoring inorganic bases like sodium bicarbonate for a milder and more environmentally friendly approach. tandfonline.comresearchgate.net The reaction is often performed in a biphasic solvent system, such as water/ethyl acetate (B1210297), to facilitate product extraction and purification. tandfonline.comresearchgate.net

Application of Desulfurating Agents (e.g., T3P®)

A variety of reagents can be employed to effect the desulfuration of the dithiocarbamate intermediate. Propane phosphonic acid anhydride (B1165640) (T3P®) has emerged as an efficient and benign desulfurating agent for this purpose. organic-chemistry.orgthieme-connect.comd-nb.info T3P® is favored for its stability, low toxicity, and the formation of water-soluble byproducts, which simplifies the work-up procedure. organic-chemistry.orgd-nb.info This method has a broad substrate scope, providing good to high yields (41–94%) for a range of alkyl and aryl isothiocyanates. thieme-connect.comd-nb.info

Optimization studies have shown that using triethylamine as the base and a specific ratio of the amine to T3P® can maximize yields. organic-chemistry.org The T3P®-mediated protocol is also compatible with various functional groups and has been shown to proceed without racemization for amino acid-derived isothiocyanates. organic-chemistry.org Microwave-assisted reactions can further enhance the efficiency of this method. organic-chemistry.org

Other desulfurating agents that have been successfully used include:

Tosyl chloride : A common reagent for this transformation. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : Offers a clean reaction as the byproducts are volatile. cbijournal.comkiku.dk

Iodine : Used in a biphasic water/ethyl acetate medium with sodium bicarbonate, providing an ecologically and economically viable process. tandfonline.comresearchgate.net

2,4,6-trichloro-1,3,5-triazine (TCT) : Effective for the synthesis of a wide range of isothiocyanates. cbijournal.com

Utilization of Thiophosgene (B130339) and Its Surrogates (e.g., di(2-pyridyl)thionocarbonate, 1,1′-thiocarbonyldiimidazole, DCC/CS₂)

Historically, thiophosgene (CSCl₂) was a primary reagent for the direct conversion of primary amines to isothiocyanates. nih.govresearchgate.net However, due to its extreme toxicity, there has been a significant shift towards the use of safer alternatives known as thiophosgene surrogates. nih.govnih.gov

These surrogates act as thiocarbonyl transfer reagents and include:

1,1′-Thiocarbonyldiimidazole (TCDI) : A less toxic but more expensive alternative to thiophosgene. nih.govnih.govrsc.org It reacts with amines to form an intermediate that decomposes to the isothiocyanate. rsc.org A drawback is its moisture sensitivity and the potential for the imidazole (B134444) byproduct to catalyze side reactions. libretexts.org

Di(2-pyridyl) thionocarbonate (DPT) : Another effective thiophosgene surrogate. d-nb.infokoreascience.kr It is prepared from thiophosgene and 2-hydroxypyridine (B17775) and is useful for various thiocarbonylation reactions. koreascience.kr

Dicyclohexylcarbodiimide (DCC)/CS₂ : This combination provides an alternative route for the formation of the isothiocyanate group from the corresponding amine. nih.gov

The use of these surrogates often provides a milder and more selective reaction, avoiding the harsh conditions and hazards associated with thiophosgene. chemrxiv.org

Alternative Synthetic Routes Involving Phenylpropanol Derivatives

While the direct conversion of amines is the most common route, alternative synthetic pathways can be employed. For instance, isothiocyanates can be synthesized from corresponding alcohol precursors, such as phenylpropanol derivatives. This approach would involve the conversion of the hydroxyl group into a leaving group, followed by substitution with a thiocyanate (B1210189) salt and subsequent rearrangement, or conversion to an amine which is then transformed into the isothiocyanate. While not explicitly detailed for (2-isothiocyanatopropyl)benzene in the provided context, this represents a plausible synthetic strategy based on general organic chemistry principles.

Acetyl Chloride-Mediated Synthesis Approaches for Related Isothiocyanates

A convenient method for the synthesis of phenethyl isothiocyanate (PEITC) derivatives, which are structurally related to this compound, utilizes acetyl chloride. nih.govresearchgate.net This approach involves the decomposition of the in-situ formed dithiocarbamate salt, mediated by acetyl chloride. nih.gov It has been shown to provide good to excellent yields and overcomes some limitations of using tosyl chloride, particularly in the purification of less polar isothiocyanates. nih.gov The low cost of acetyl chloride also makes this method practical. nih.gov The proposed mechanism involves the dithiocarbamate salt acting as a nucleophile, reacting with the electrophilic acetyl chloride to form an intermediate that eliminates hydrogen sulfide (B99878) to yield the isothiocyanate. nih.gov

Stereochemical Considerations in this compound Synthesis

When the alkyl chain of an isothiocyanate contains a chiral center, as in this compound, the stereochemical outcome of the synthesis is a crucial aspect. The goal is often to produce a specific enantiomer, which may exhibit different biological activities.

Several synthetic methods for isothiocyanates have been shown to proceed without racemization, preserving the stereochemical integrity of the starting material. For example, the synthesis of (R)- and (S)-1-isothiocyanatoethylbenzene from optically active amines using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent occurred with high enantiomeric purity (>99:1 er). nih.gov Similarly, the use of T3P® as a desulfurating agent has been demonstrated to avoid racemization in the synthesis of amino acid-derived isothiocyanates. organic-chemistry.org

The synthesis of chiral isothiocyanates can also be achieved using methods like the tandem Staudinger/aza-Wittig reaction or by using sodium persulfate as the desulfurization agent, which has been shown to be effective for preparing chiral isothiocyanates. nih.gov Therefore, by selecting the appropriate chiral starting amine, in this case, (R)- or (S)-1-phenylpropan-2-amine, and a stereoconservative synthetic method, it is possible to obtain the desired enantiomer of this compound.

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of enantiomerically pure this compound relies on the use of a chiral precursor, namely (R)- or (S)-2-phenylpropylamine. Several strategies have been developed for the asymmetric synthesis of this key amine intermediate.

One effective method is through enzymatic dynamic kinetic resolution. For instance, racemic 2-phenylpropanal (B145474) can be converted to (R)-β-methylphenethylamine ((R)-2-phenylpropan-1-amine) with high enantiomeric excess using a transaminase from Ruegeria pomeroyi. researchgate.net This biocatalytic approach offers a green and efficient route to the chiral amine.

Another strategy involves the use of chiral auxiliaries. For example, a chiral N-(2-phenyl-2-propyl)sulfinamide can be synthesized and its derived imines can undergo asymmetric addition reactions. The subsequent cleavage of the sulfinyl group would yield the chiral amine. nih.gov The diastereoselectivity of such additions can be very high, often exceeding 99% de. nih.gov

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries play a crucial role in directing the stereochemical outcome of reactions to produce a single enantiomer. In the context of synthesizing the precursor amine, chiral sulfinamides, such as those developed by Ellman, are widely used. Condensation of an aldehyde or ketone with a chiral sulfinamide, followed by nucleophilic addition or reduction of the resulting N-sulfinylimine, allows for the diastereoselective formation of the desired amine. nih.gov

Catalytic asymmetric hydrogenation represents another powerful tool for accessing chiral amines. While direct asymmetric hydrogenation of enamines can be challenging, the hydrogenation of related substrates like α,β-unsaturated carboxylic acids followed by further functional group manipulation can provide a pathway to the chiral amine. For example, nickel-catalyzed asymmetric hydrogenation of 2-phenylacrylic acid derivatives can produce chiral α-substituted propionic acids with high enantioselectivity. nih.gov These can then be converted to the corresponding amine. Iridium-catalyzed asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines has also been shown to be highly effective, yielding chiral 2,3-diarylpropyl amines with excellent enantioselectivity. nih.gov

Reaction Mechanisms and Kinetic Studies

The formation of isothiocyanates from primary amines proceeds through distinct mechanistic pathways depending on the reagents employed.

Mechanistic Pathways of Isothiocyanate Formation

The reaction of a primary amine with thiophosgene is believed to proceed through the initial formation of an aminothiocarbonyl chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by a base, yields the isothiocyanate. wikipedia.org

In the dithiocarbamate route, the first step is the nucleophilic attack of the primary amine on the carbon atom of carbon disulfide to form a dithiocarbamic acid. This acid is then deprotonated by a base to form a stable dithiocarbamate salt. The subsequent decomposition of this salt by a desulfurizing agent involves the elimination of a sulfur-containing byproduct to generate the isothiocyanate. researchgate.net The exact mechanism of the decomposition step can vary depending on the specific reagent used.

Kinetic Profiling of Key Reaction Steps

Detailed kinetic studies specifically for the formation of this compound are not widely reported in the literature. However, general kinetic trends for isothiocyanate formation have been studied. The rate of the thio-acrylate Michael reaction, which is relevant to understanding nucleophilic additions to isothiocyanates, has been shown to be significantly influenced by the presence of a primary amine catalyst. arkat-usa.org The formation of the dithiocarbamate salt is a reversible process, and the equilibrium can be shifted towards the product by the use of a suitable base. researchgate.net

Derivatization and Functionalization Strategies

The isothiocyanate group is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Modification of the Propyl Chain for Analog Synthesis

While direct functionalization of the propyl chain of this compound is not extensively documented, strategies can be inferred from the derivatization of its precursor, 2-phenylpropylamine (B128651), or from general reactions of related compounds.

The reactivity of the acyl isothiocyanate group, which has an adjacent electron-withdrawing acyl group, has been well-studied. Nucleophilic attack at the isothiocyanate carbon by amines, hydrazines, and other nucleophiles leads to the formation of various heterocyclic compounds. arkat-usa.org Although the phenyl group in this compound is not as strongly electron-withdrawing as an acyl group, similar reactivity can be expected.

Furthermore, the synthesis of analogs can be achieved by starting with derivatized 2-phenylpropylamine precursors. For example, modifications to the phenyl ring or the propyl chain of 2-phenylpropylamine can be carried out prior to its conversion to the isothiocyanate. This approach allows for the introduction of a wide range of functional groups into the final molecule.

Functionalization of the Benzene (B151609) Ring

The benzene ring of this compound can undergo various functionalization reactions to introduce a range of substituents, thereby modifying its electronic and steric properties. These reactions primarily involve electrophilic aromatic substitution, a fundamental process in organic chemistry.

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the benzene ring. libretexts.orgyoutube.com This reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgyoutube.com For instance, the reaction of this compound with an alkyl halide would lead to the formation of an alkyl-substituted derivative. However, a significant drawback of Friedel-Crafts alkylation is the possibility of polyalkylation, where multiple alkyl groups are added to the ring. youtube.com Another limitation is the potential for carbocation rearrangements, which can lead to the formation of isomeric products. youtube.com To circumvent these issues, alternative methods like acylation followed by reduction can be employed. youtube.com

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the benzene ring using an acyl halide or anhydride with a Lewis acid catalyst. libretexts.orglibretexts.org This reaction is generally more controlled than alkylation as the resulting ketone is less reactive than the starting material, thus preventing polyacylation. libretexts.org The introduced acyl group can then be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing a route to linear alkyl-substituted benzenes that are not accessible through direct alkylation due to carbocation rearrangements. youtube.com

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring is achieved through electrophilic halogenation. uobabylon.edu.iqchemistrysteps.comlibretexts.org Chlorination and bromination are typically carried out using the elemental halogen in the presence of a Lewis acid catalyst like FeCl₃, FeBr₃, or AlCl₃. chemistrysteps.comlibretexts.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile. libretexts.org Fluorination is highly exothermic and often requires special conditions, while iodination is endothermic and typically requires an oxidizing agent to generate the electrophilic iodine species. uobabylon.edu.iqchemistrysteps.com The isothiocyanate group is generally considered to be a deactivating group, meaning it will direct incoming electrophiles to the meta position.

Introduction of Carboxylate/Amide Groups: Carboxylate groups can be introduced onto the benzene ring through various methods. One common approach involves the oxidation of an existing alkyl side chain using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. For example, if an alkyl group is first introduced via Friedel-Crafts alkylation, it can subsequently be oxidized to a carboxylic acid. Another method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion with carbon dioxide under pressure. youtube.com Amide groups can be introduced by first nitrating the benzene ring, followed by reduction of the nitro group to an amine, and subsequent acylation to form the amide. youtube.com

Synthesis of Heterocycle-Fused this compound Analogs

The synthesis of analogs where a heterocyclic ring is fused to the benzene moiety of this compound involves the construction of the heterocyclic ring onto the existing aromatic framework. Various synthetic strategies can be employed depending on the desired heterocycle. These methods often involve cyclization reactions where one of the reactants is a functionalized derivative of this compound.

For example, the synthesis of azulene (B44059) derivatives, which contain a fused five- and seven-membered ring system, can be achieved through electrophilic substitution, condensation, and cyclization reactions. mdpi.com While not a direct fusion to the benzene ring of the starting material, the principles can be applied. To create a heterocycle-fused system, one could envision a scenario where a functional group on the benzene ring of this compound participates in a ring-closing reaction. For instance, a derivative bearing an ortho-amino and carboxyl group could be a precursor for the synthesis of a fused pyridinone ring.

The specific synthetic route would be highly dependent on the target heterocyclic system. Common strategies include:

Fischer Indole (B1671886) Synthesis: To create a fused indole ring, a phenylhydrazine (B124118) derivative of this compound could be reacted with a ketone or aldehyde.

Skraup Synthesis: For a fused quinoline (B57606) ring, an aniline (B41778) derivative could be reacted with glycerol, sulfuric acid, and an oxidizing agent.

Pomeranz–Fritsch Reaction: This method can also yield fused isoquinoline (B145761) rings from a benzaldehyde (B42025) or aniline derivative.

Polymerization and Materials Integration

The isothiocyanate group in this compound offers a reactive handle for polymerization and integration into various materials.

Role as a Monomer in Polymer Synthesis (e.g., Cationic Polymerization)

While the isothiocyanate group itself is not typically involved in standard chain-growth polymerizations like cationic polymerization, the molecule can be functionalized to incorporate a polymerizable group. For instance, if a vinyl group were introduced onto the benzene ring, the resulting monomer could undergo cationic polymerization.

Cationic polymerization is a type of chain-growth polymerization where the active species is a carbocation. nih.gov It is typically initiated by strong acids or Lewis acids in the presence of a proton source. Monomers suitable for cationic polymerization are typically alkenes with electron-donating substituents that can stabilize the resulting carbocationic intermediate.

In a hypothetical scenario where a vinyl-(2-isothiocyanatopropyl)benzene monomer is synthesized, its polymerization would proceed via the following steps:

Initiation: A proton or other electrophile adds to the double bond of the vinyl group, generating a carbocation.

Propagation: The carbocationic center of the growing polymer chain adds to the double bond of another monomer molecule.

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer, where a proton is transferred to a monomer, base, or solvent molecule.

It is important to note that the isothiocyanate group might need to be protected during cationic polymerization as it could potentially react with the cationic propagating center.

Integration into Polymeric and Hybrid Materials

The isothiocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity provides a powerful tool for covalently attaching this compound to pre-existing polymers or for its use as a cross-linking agent.

Grafting onto Polymers: Polymers containing nucleophilic functional groups (e.g., hydroxyl groups in polyvinyl alcohol, amine groups in polyethyleneimine) can be modified by reacting them with this compound. This results in the formation of thiocarbamate or dithiocarbamate linkages, respectively, grafting the (2-isothiocyanatopropyl)phenyl moiety onto the polymer backbone.

Surface Modification: The isothiocyanate group can be used to modify the surface of materials. For example, surfaces functionalized with amine groups can be readily reacted with this compound to introduce the phenylpropyl group, altering the surface properties such as hydrophobicity and reactivity.

Cross-linking: If a polymer contains multiple nucleophilic groups, this compound can act as a cross-linking agent if it is first modified to be difunctional. Alternatively, a diisothiocyanate analog could be used to cross-link polymers containing nucleophilic groups, leading to the formation of a polymer network with improved mechanical and thermal properties.

Hybrid Materials: this compound can be incorporated into hybrid organic-inorganic materials. For instance, it can be attached to the surface of silica (B1680970) nanoparticles that have been functionalized with amine groups. These modified nanoparticles can then be dispersed within a polymer matrix to create a nanocomposite material with enhanced properties.

Structure Activity Relationship Sar and Analog Development for 2 Isothiocyanatopropyl Benzene

Elucidation of Structural Determinants for Biological Activity

The potency and mechanism of action of arylalkyl isothiocyanates are dictated by specific structural features. Key determinants include the length and substitution of the alkyl chain separating the phenyl and isothiocyanate groups, as well as the nature of substituents on the aromatic ring.

Comparative Analysis with Related Isothiocyanate Derivatives

The biological activity of (2-Isothiocyanatopropyl)benzene can be contextualized by comparing it with structurally related analogs. Subtle changes in the molecule's architecture can lead to significant differences in potency and biological effects.

Chain Length and Branching: Studies on arylalkyl isothiocyanates have demonstrated that the length of the alkyl chain is a critical factor for bioactivity. For instance, in the inhibition of lung tumorigenesis, potency has been shown to increase with the length of the alkyl chain. Phenethyl isothiocyanate (PEITC), with a two-carbon chain, is generally less potent than 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) oup.comnih.gov. This suggests that this compound, with its three-carbon chain, would likely exhibit intermediate activity between PEITC and PBITC. Similarly, (2-isothiocyanato Butyl)benzene, with a four-carbon chain, is expected to be more potent. The increased lipophilicity associated with longer chains is believed to be a key factor in this trend researchgate.net.

The substitution pattern on the alkyl chain also plays a role. For example, 1,2-diphenylethyl isothiocyanate was found to be a more potent inhibitor of lung tumorigenesis than its isomer, 2,2-diphenylethyl isothiocyanate, indicating that the relative positions of the phenyl and isothiocyanate groups are crucial for activity researchgate.netaacrjournals.org.

Halogenation: The introduction of halogens onto the alkyl chain, as seen in analogs like (2-fluoro-2-isothiocyanatoethyl)benzene, (2-chloro-2-isothiocyanatoethyl)benzene, and (2-bromo-2-isothiocyanatoethyl)benzene, can significantly alter the compound's electronic properties and reactivity. Halogen substitution can influence the metabolic fate and the capacity of the molecule to interact with cellular nucleophiles nih.gov. While direct comparative data for these specific halogenated analogs is limited, studies on other halogenated compounds show that such substitutions can impact stability and cytotoxic activity acs.org. For instance, a fluorine-containing ester derivative of an isothiocyanate showed potent and selective COX-2 inhibition aacrjournals.org.

| Compound Name | Structural Modification vs. This compound | Predicted Relative Bioactivity Trend | Rationale |

|---|---|---|---|

| (2-isothiocyanatoethyl)benzene (PEITC) | Shorter alkyl chain (2 carbons) | Lower | Decreased lipophilicity and chain length oup.comnih.gov. |

| (2-isothiocyanato Butyl)benzene | Longer alkyl chain (4 carbons) | Higher | Increased lipophilicity and chain length oup.comnih.gov. |

| (2-fluoro-2-isothiocyanatoethyl)benzene | Halogen substitution on the alkyl chain | Altered | Changes in electronic properties and reactivity aacrjournals.orgnih.gov. |

| (1-isothiocyanatoethane-1,2-diyl)dibenzene | Additional phenyl group on the alkyl chain | Potentially Higher | Increased steric bulk and altered lipophilicity; substitution pattern is critical researchgate.netaacrjournals.org. |

Impact of Propyl Chain Modifications on Efficacy

Modifications to the three-carbon propyl chain of this compound are a key strategy for modulating its efficacy.

Chain Length: As established, altering the chain length directly impacts biological activity. Shortening the chain to an ethyl group (phenethyl isothiocyanate) generally reduces potency in various cancer chemoprevention models, whereas lengthening it to a butyl or hexyl chain enhances inhibitory effects against certain carcinogens oup.comnih.gov. This relationship is often linked to the compound's lipophilicity, which influences its absorption, distribution, and interaction with cellular membranes and protein targets researchgate.net. However, this trend is not always linear, and an optimal chain length may exist for specific biological targets.

Positional Isomerism: The position of the isothiocyanate group on the propyl chain is also critical. This compound features a secondary isothiocyanate. Studies have shown that secondary isothiocyanates can possess higher potency than their primary isomers researchgate.netaacrjournals.org. Therefore, moving the -NCS group to the terminal carbon to create (3-isothiocyanatopropyl)benzene would likely result in a compound with different, and potentially lower, biological activity.

Substitution: Introducing substituents onto the propyl chain can modulate activity. For example, adding a hydroxyl or a keto group could alter the compound's polarity and its ability to form hydrogen bonds, thereby affecting its interaction with target proteins.

Influence of Benzene (B151609) Ring Substituents on Bioactivity and Yield

Attaching different functional groups to the benzene ring of this compound can profoundly affect its bioactivity and synthetic yield.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the phenyl ring can influence the reactivity of the isothiocyanate group. Studies have shown that adding electron-donating groups to the aryl ring can sometimes decrease certain biological activities, such as antioxidant capacity researchgate.net. Conversely, electron-withdrawing groups can alter the electronic distribution of the entire molecule, potentially enhancing its interaction with specific biological targets.

Halogenation: Introducing halogens (F, Cl, Br) to the benzene ring is a common strategy in medicinal chemistry. Halogenation can affect the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, a fluorine-containing ester derivative of an ITC demonstrated potent and selective inhibition of the COX-2 enzyme aacrjournals.orgnih.gov. The position of the halogen on the ring (ortho, meta, or para) is also a crucial determinant of its effect.

Other Functional Groups: The addition of groups like carboxylates or amides can significantly change the molecule's physicochemical properties, such as solubility and hydrogen-bonding capacity. These changes can be exploited to improve pharmacokinetic profiles or to target specific enzymes or receptors.

| Substituent Type | Potential Effect on Bioactivity | Potential Effect on Yield/Synthesis | Example from Literature |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can decrease activity in some assays (e.g., antioxidant) | Can influence the reactivity of starting materials. | Decreased DPPH activity with methoxy (B1213986) and methyl groups on phenyl ITC researchgate.net. |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | May enhance interactions with specific biological targets. | Can alter reaction conditions needed for synthesis. | General principle in medicinal chemistry to modulate electronic properties. |

| Halogenation (e.g., -F, -Cl) | Can increase potency and selectivity. | Generally well-tolerated in synthetic routes. | Fluorine-containing derivative showed potent and selective COX-2 inhibition aacrjournals.orgnih.gov. |

| Carboxylate/Amide Groups | Increases polarity, potentially altering target specificity and pharmacokinetics. | Requires additional synthetic steps for introduction. | Used to create hybrid molecules with dual pharmacophores nih.gov. |

Rational Design Principles for Enhanced Efficacy and Selectivity

Building on SAR data, rational design principles are employed to create novel isothiocyanate analogs with improved therapeutic profiles. This approach leverages computational tools to predict the biological activity of hypothetical structures before their synthesis.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. For isothiocyanates, the key pharmacophoric feature is the -N=C=S group itself mdpi.com. The electrophilic carbon atom of this group is highly reactive towards nucleophilic groups, such as the sulfhydryl (-SH) groups of cysteine residues in proteins, which is a primary mechanism of their biological action mdpi.comscilit.com.

Ligand-based drug design uses the knowledge of active molecules to develop a pharmacophore model that can then be used to design new compounds. By analyzing a series of active isothiocyanates, a model can be built that defines the optimal spatial arrangement of the isothiocyanate group, the aromatic ring, and other features like hydrogen bond donors or acceptors. This model serves as a template for designing new molecules that fit the required pharmacophoric features, with the aim of enhancing binding affinity and selectivity for the desired biological target.

Computational Screening and Virtual Library Design

Computational screening, or virtual screening, is a powerful technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target nih.gov. A virtual library of isothiocyanate derivatives, including novel variations of this compound, can be designed and computationally screened against the three-dimensional structure of a target protein (structure-based virtual screening).

This process involves:

Defining a Virtual Library: Creating a large set of virtual compounds by systematically modifying the this compound scaffold (e.g., altering chain length, adding various ring substituents).

Molecular Docking: Using computer algorithms to predict how each compound in the virtual library will bind to the active site of a target protein, such as an enzyme involved in inflammation or cancer progression frontiersin.org.

Scoring and Ranking: The potential binding modes are evaluated and scored based on factors like binding energy and the formation of favorable intermolecular interactions.

Selection of Candidates: Compounds with the most promising scores are selected for chemical synthesis and subsequent biological testing.

This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources.

Design of Analogs with Modulated Thermal Stability

The thermal stability of this compound is a critical parameter influencing its shelf-life, formulation, and in vivo activity. Analogs with tailored thermal properties can be designed through specific structural modifications and predicted using computational models.

Structural Modifications for Improved Thermal Properties

The thermal stability of isothiocyanates can be influenced by modifications to their core structure. While research specifically detailing the thermal properties of a wide range of this compound analogs is not extensively available, general principles from related compounds can be applied. The isothiocyanate group (-N=C=S) itself is relatively thermally stable. Therefore, modifications to the phenyl ring and the propyl chain are the primary avenues for modulating thermal stability.

Aromatic Ring Substitutions:

The nature and position of substituents on the phenyl ring can significantly impact the thermal degradation pathways of aromatic isothiocyanates. For instance, studies on benzylic isothiocyanates have shown that the presence of methoxy groups can lead to degradation into the corresponding alcohols under conditions like hydrodistillation. In contrast, unsubstituted or chloro-substituted analogs tend to form benzylamines. This suggests that electron-donating groups may influence the stability of the molecule and its degradation products.

Alkyl Chain Modifications:

The structure of the alkyl chain connecting the phenyl ring and the isothiocyanate group is another key determinant of thermal stability. Research on a series of aliphatic isothiocyanates has indicated that both the length of the alkyl chain and the presence of electron-withdrawing groups can affect the compound's reactivity and, consequently, its stability. Shorter alkyl chains and the presence of electron-withdrawing moieties were found to increase the reactivity of the isothiocyanate group, which can correlate with reduced thermal stability.

The following table summarizes the influence of structural features on the thermal stability of isothiocyanate analogs based on general findings in the literature.

| Structural Modification | Anticipated Effect on Thermal Stability of this compound | Rationale |

| Introduction of electron-donating groups (e.g., -OCH3) on the phenyl ring | May alter degradation pathway, potentially leading to alcohol formation over amine formation. | Based on studies of benzylic isothiocyanates where methoxy groups directed the degradation product. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring | May decrease thermal stability by increasing the electrophilicity of the isothiocyanate carbon. | General principle of increased reactivity with electron-withdrawing substituents. |

| Shortening of the propyl chain | May decrease thermal stability. | In aliphatic isothiocyanates, shorter chains have been correlated with increased reactivity. |

| Lengthening of the propyl chain | May increase thermal stability. | In related compounds, longer alkyl chains have been associated with different inhibitory potencies, which can be linked to stability. |

It is important to note that these are anticipated effects, and empirical testing would be necessary to confirm the precise impact of these modifications on the thermal properties of this compound.

Computational Approaches for Thermal Stability Prediction

Computational chemistry provides powerful tools for predicting the thermal stability of molecules like this compound, saving significant time and resources in the analog design process. The primary method for this is the calculation of bond dissociation energies (BDEs) using quantum mechanical methods such as Density Functional Theory (DFT).

For this compound, the key bonds to analyze would be:

The C-N bond of the isothiocyanate group.

The C-S bond of the isothiocyanate group.

The C-C bonds of the propyl chain.

The C-C bond connecting the propyl chain to the phenyl ring.

Various DFT functionals can be employed for these calculations, and the choice of functional and basis set can influence the accuracy of the BDE predictions. Studies have compared the performance of different functionals for calculating BDEs in aromatic systems, providing a framework for selecting an appropriate computational method.

Quantitative Structure-Property Relationship (QSPR) models offer another computational approach. These models establish a mathematical relationship between the chemical structure of a compound and its physical properties, including thermal stability. By calculating a range of molecular descriptors (e.g., constitutional, topological, and quantum chemical) for a series of known isothiocyanates, a predictive model can be developed. This model can then be used to estimate the thermal stability of novel, untested analogs of this compound.

The following table outlines the application of computational methods for predicting the thermal stability of this compound analogs.

| Computational Method | Application to this compound Analogs | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies (BDEs) for all key covalent bonds in the molecule. | Identification of the weakest bond and prediction of the molecule's inherent thermal stability. Comparison of BDEs across a series of analogs to rank their predicted stability. |

| Quantitative Structure-Property Relationship (QSPR) | Development of a model based on a training set of isothiocyanates with known thermal properties. | Estimation of the thermal stability of new analogs based on their calculated molecular descriptors. |

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the design of this compound analogs with optimized thermal properties.

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of this compound, prodrug and targeted delivery strategies can be employed. These approaches aim to improve the compound's stability, solubility, and bioavailability, and to direct it specifically to the desired site of action, thereby increasing efficacy and reducing potential side effects.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For isothiocyanates, which can be reactive and have limited aqueous solubility, a prodrug approach can be particularly beneficial.

One common strategy involves masking the reactive isothiocyanate group. For example, the isothiocyanate can be conjugated to a carrier molecule, such as an amino acid or a peptide, through a cleavable linker. This linker is designed to be stable in the general circulation but is cleaved by specific enzymes or conditions prevalent at the target site (e.g., in a tumor microenvironment).

Another approach is to synthesize a more stable precursor that can be converted to the active isothiocyanate in vivo. This can improve the compound's pharmacokinetic profile and ensure that the reactive isothiocyanate is generated at or near its intended target.

Targeted Delivery Systems:

Encapsulating this compound within a nanocarrier is a promising strategy for targeted delivery. Various types of nanoparticles can be utilized, each with its own set of advantages.

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a relatively hydrophobic compound like this compound, liposomal formulations can improve its solubility and stability in the bloodstream. Furthermore, liposomes can be decorated with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of target cells, leading to enhanced accumulation at the desired site. Research on the closely related phenethyl isothiocyanate (PEITC) has demonstrated that co-encapsulation in liposomes with other chemotherapeutic agents can enhance toxicity towards cancer cells. mdpi.comnih.govresearchgate.net

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. The drug is released as the polymer degrades. The surface of these nanoparticles can also be modified with targeting moieties to achieve active targeting.

Chitosan-based Nanoparticles: Chitosan (B1678972), a natural polysaccharide, has been explored for drug delivery due to its biocompatibility and biodegradability. Isothiocyanates have been conjugated to chitosan oligosaccharides to form nanophotosensitizers, demonstrating another potential avenue for targeted delivery.

The following table summarizes various prodrug and targeted delivery strategies that could be applied to this compound.

| Delivery Strategy | Description | Potential Advantages for this compound |

| Prodrugs | Chemical modification to an inactive form that is converted to the active drug in vivo. | Improved stability, increased solubility, and potential for targeted activation. |

| Liposomal Nanoparticles | Encapsulation within lipid bilayer vesicles. | Enhanced solubility and stability, potential for passive and active targeting, and co-delivery with other agents. mdpi.comnih.govresearchgate.net |

| Polymeric Nanoparticles | Entrapment within a biodegradable polymer matrix. | Controlled release, improved pharmacokinetics, and surface functionalization for targeting. |

| Chitosan-based Systems | Conjugation or encapsulation with chitosan derivatives. | Biocompatibility, biodegradability, and potential for enhanced cellular uptake. |

By leveraging these advanced drug delivery technologies, the therapeutic index of this compound could be significantly improved, paving the way for its development as a more effective therapeutic agent.

Biological Activities and Molecular Mechanisms of Action of 2 Isothiocyanatopropyl Benzene

Anti-proliferative and Cytotoxic Effects in Cancer Models

The hallmark of many isothiocyanates is their ability to inhibit the growth of cancer cells. This anti-proliferative activity is a crucial first step in evaluating a compound's potential as an anti-cancer agent.

Efficacy Against Various Human Cancer Cell Lines

Differential Cytotoxicity Towards Cancer vs. Non-Cancer Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Some isothiocyanates have demonstrated this desirable characteristic. For example, certain isothiocyanates have been observed to induce cytotoxic effects more preferentially in proliferating normal cells, such as epithelial cells, compared to their quiescent (non-dividing) counterparts. frontiersin.org This suggests a potential for selective targeting of rapidly dividing cancer cells. However, without specific studies on (2-Isothiocyanatopropyl)benzene, its differential cytotoxicity profile remains unknown.

Induction of Apoptosis and Cell Cycle Modulation

Beyond simply halting proliferation, many isothiocyanates actively induce programmed cell death, or apoptosis, in cancer cells and can interfere with the cell division cycle.

Apoptotic Pathways Triggered by this compound and Its Analogs

Apoptosis is a key mechanism by which the body eliminates damaged or cancerous cells. Isothiocyanates are known to trigger this process through various molecular pathways. frontiersin.org Studies on BITC have shown that it can induce apoptosis in human pancreatic cancer cells by activating the death receptor pathway, as evidenced by the up-regulation of DR4, a member of the death receptor family. mdpi.com This leads to a cascade of events including the cleavage of procaspase-3, a key executioner enzyme in apoptosis. researchgate.netmdpi.com Furthermore, the intrinsic mitochondrial pathway of apoptosis is also implicated, involving the release of cytochrome c. mdpi.com It is hypothesized that this compound may engage similar apoptotic mechanisms, but this requires experimental validation.

Mechanisms of Mitotic Blocking and Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Disrupting this cycle is another way anti-cancer agents can exert their effects. Isothiocyanates have been shown to cause cell cycle arrest, effectively halting the progression of cancer cells through division. frontiersin.org For example, BITC has been found to induce a G2/M phase arrest in pancreatic cancer cells. researchgate.net This arrest is associated with a decrease in the levels of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1) and cyclin B1. researchgate.net Some isothiocyanates, like allyl isothiocyanate (AITC), can arrest cells in mitosis, the phase of active cell division. nih.gov This mitotic arrest can then lead to apoptosis. nih.gov The specific effects of this compound on the cell cycle are yet to be determined.

Modulation of Key Signaling Pathways

The behavior of cancer cells is driven by complex signaling networks that control their growth, survival, and spread. Isothiocyanates have been shown to interfere with several of these critical pathways. Natural compounds, in general, can affect numerous signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, to induce cell death in cancer cells. frontiersin.org

Phenethyl isothiocyanate (PEITC), another related compound, has been shown to inhibit the properties of liver cancer cells by activating the MAPK, PI3K-Akt, and p53 signaling pathways. nih.gov The p53 pathway is a critical tumor suppressor pathway that is often inactivated in cancer. Its activation can lead to cell cycle arrest and apoptosis. The PI3K/Akt pathway is a major survival pathway that is often overactive in cancer, and its inhibition can promote cell death. The MAPK pathway is involved in cell proliferation and differentiation, and its modulation can have anti-cancer effects. While it is plausible that this compound could also modulate these or other signaling pathways, dedicated research is necessary to elucidate its specific targets and mechanisms of action.

A thorough review of scientific literature reveals a significant lack of specific data regarding the detailed biological activities and molecular mechanisms of This compound . While research exists for the broader class of isothiocyanates and related benzene (B151609) compounds, information directly pertaining to this compound on the topics of tubulin polymerization, Akt/mTORC1 signaling, and cellular redox homeostasis is not available in the reviewed sources.

General studies on other isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and sulforaphane, have explored these pathways. For instance, various isothiocyanates have been investigated as potential inhibitors of tubulin polymerization. mdpi.comnih.govnih.gov Similarly, the impact of certain isothiocyanates on the PI3K/Akt signaling pathway and downstream effectors like mTORC1 has been a subject of research in cancer cells. nih.govnih.gov

Furthermore, the role of different isothiocyanates and benzene metabolites in modulating cellular redox homeostasis, including the generation of reactive oxygen species (ROS) and the depletion of glutathione (B108866) (GSH), has been documented. nih.govnih.govnih.gov This body of research indicates that oxidative stress can be a key mechanism contributing to the cytotoxic effects of these compounds. nih.govnih.govnih.gov

However, the specific molecular interactions and biological effects of This compound within these domains remain uncharacterized in the available scientific literature. Consequently, a detailed article that strictly adheres to the requested outline for this specific compound cannot be generated based on current research findings. Further experimental studies are required to elucidate the precise mechanisms of action for this compound.

Enzyme Inhibition Studies

Extensive searches of scientific databases did not yield any studies specifically investigating the inhibitory effects of this compound on carbonic anhydrase isozymes. Research on isothiocyanates as carbonic anhydrase inhibitors has primarily focused on compounds containing a sulfonamide group, which is a known zinc-binding function essential for carbonic anhydrase inhibition. researchgate.net Simple aromatic isothiocyanates lacking this moiety are not typically investigated as direct inhibitors of this enzyme class.

Inhibition of Carbonic Anhydrase Isozymes (CA I, CA II, CA IV)

There is no available data from in vitro or in vivo studies to suggest that this compound inhibits carbonic anhydrase isozymes I, II, or IV. The established mechanism of action for common carbonic anhydrase inhibitors involves the binding of a specific functional group, such as a sulfonamide, to the zinc ion within the enzyme's active site. researchgate.net this compound does not possess this characteristic feature.

Kinetic Characterization of Enzyme Inhibition

In the absence of any evidence of enzyme inhibition, no kinetic characterization studies for this compound concerning carbonic anhydrase have been performed or published.

Other Investigated Biological Activities

While specific studies on this compound are lacking, the broader class of aromatic isothiocyanates has demonstrated a range of biological activities.

Antimicrobial Properties

No specific studies on the antimicrobial properties of this compound were identified. However, research on other aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), has revealed significant antimicrobial activity against a variety of pathogens. nih.govmdpi.comresearchgate.netnih.gov

Aromatic isothiocyanates are believed to exert their antimicrobial effects through several mechanisms, including the disruption of bacterial membrane integrity. nih.govresearchgate.net The lipophilic nature of the aromatic ring is thought to facilitate the crossing of bacterial membranes. researchgate.net For instance, BITC has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL. mdpi.comresearchgate.net The antibacterial effect of BITC against MRSA has been reported as mainly bactericidal. mdpi.comresearchgate.net PEITC has also demonstrated inhibitory activity against various bacteria, including affecting the cellular membrane integrity of E. coli and P. aeruginosa. nih.gov

The antifungal activity of aromatic isothiocyanates has also been documented. nih.govnih.gov Studies on a range of substituted phenylisothiocyanates have shown activity against fungi such as Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.govnih.gov The structure of the isothiocyanate, particularly the nature of the substituents on the aromatic ring, plays a crucial role in its antifungal efficacy. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Aromatic Isothiocyanates

| Compound | Microorganism | Activity Metric | Value | Reference |

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2.9 - 110 µg/mL | mdpi.comresearchgate.net |

| Phenethyl isothiocyanate (PEITC) | Clostridium difficile ATCC 9689 | Inhibition Zone | >30 mm | researchgate.net |

| Phenethyl isothiocyanate (PEITC) | Clostridium perfringens ATCC 13124 | Inhibition Zone | >30 mm | researchgate.net |

This table is for illustrative purposes based on available data for related compounds and does not include data for this compound.

Antifilarial Activity (for related compounds)

There are no specific studies on the antifilarial activity of this compound. However, the anthelmintic properties of isothiocyanates as a class have been recognized. medchemexpress.com For example, a study on the antiworm activity of various natural and synthetic compounds reported on the effects of aliphatic and mononuclear aromatic isothiocyanates on Turbatrix aceti. nih.gov This suggests that the isothiocyanate functional group is key to this biological activity, though specific data for arylalkyl isothiocyanates like this compound in the context of filarial worms is not available.

Advanced Spectroscopic Characterization and Spectroscopic Computational Correlation of 2 Isothiocyanatopropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Theoretical Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise arrangement and connectivity of atoms within (2-Isothiocyanatopropyl)benzene can be established.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each hydrogen and carbon atom. The presence of the chiral center at C2 renders the benzylic protons (H1) diastereotopic, and they are expected to appear as a doublet of doublets. The aromatic protons also exhibit distinct chemical shifts due to the electron-withdrawing nature of the isothiocyanate group.

¹H NMR Spectroscopy: The aromatic protons typically resonate in the 7.0-7.4 ppm region. docbrown.info The protons on the propyl chain are shifted based on their proximity to the phenyl and isothiocyanate groups. The H2 proton, being attached to the carbon bearing the NCS group, is expected to be downfield. The terminal methyl protons (H3) would appear most upfield.

¹³C NMR Spectroscopy: The carbon of the isothiocyanate group (-NCS) has a characteristic chemical shift in the range of 120-140 ppm. The aromatic carbons show signals between 125 and 145 ppm, with the ipso-carbon (the carbon attached to the propyl chain) being identifiable. The aliphatic carbons of the propyl chain will appear at higher field strengths.

Coupling Constants (J): The magnitude of the coupling constants provides valuable structural information. Vicinal coupling (³J) between protons on adjacent carbons in the propyl chain is typically around 6-8 Hz. libretexts.orglibretexts.org In the aromatic ring, ortho coupling (³J) is generally in the range of 6-10 Hz, while meta coupling (⁴J) is smaller, around 2-4 Hz. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (ortho, meta, para) | 7.20 - 7.40 | m | ³J ≈ 7-8, ⁴J ≈ 2-3 | Aromatic C | 126.0 - 129.0 |

| H2 (CH-NCS) | ~4.0 - 4.5 | sextet or m | ³J(H2-H1) ≈ 7, ³J(H2-H3) ≈ 7 | Aromatic C-ipso | ~140.0 |

| H1 (CH₂) | ~2.9 - 3.1 | d | ³J(H1-H2) ≈ 7 | C-NCS | ~130.0 |

| H3 (CH₃) | ~1.4 - 1.6 | d | ³J(H3-H2) ≈ 7 | C2 (CH-NCS) | ~55.0 - 60.0 |

| C1 (CH₂) | ~40.0 - 45.0 | ||||

| C3 (CH₃) | ~20.0 - 25.0 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Information

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. Techniques such as COSY and HSQC reveal through-bond connectivities. wikipedia.org